氯化物离子

描述

Chloride ions (Cl-) are ubiquitous in nature and play significant roles in various environmental and biological systems. They are commonly associated with the salinity of seawater and the ionic composition of many terrestrial waters. Chloride is often considered a conservative ion in environmental studies because it is thought to be relatively unreactive and stable as it moves through ecosystems .

Synthesis Analysis

The synthesis of chloride in natural systems is not a straightforward process but is often a result of the deposition and cycling of various compounds containing chloride. For instance, in forest ecosystems, chloride budgets can vary significantly, with some areas showing net retention and others showing net release. This variability suggests that chloride may not always behave conservatively, especially in areas with low chloride deposition, where an internal source or a declining internal pool might exist .

Molecular Structure Analysis

The structural environment of chloride ions in materials such as silicate and aluminosilicate glasses has been studied using solid-state 35Cl NMR. These studies reveal that chloride ions are primarily coordinated by network-modifying alkali or alkaline earth cations, with no evidence of Al-Cl bonding. The chemical shifts observed in NMR studies correlate with the cation-Cl distance, providing insights into the structural information of chloride in these materials .

Chemical Reactions Analysis

Chloride ions are involved in various chemical reactions, particularly in the context of advanced oxidation processes (AOPs) used for water treatment. For example, the presence of chloride ions can significantly impact the oxidation rate of organic compounds in the UV/persulfate process by potentially forming chlorine radicals, which have different reactivities compared to sulfate and hydroxyl radicals. However, in the UV/H2O2 process, chloride ions have a negligible effect on the oxidation rate of organic contaminants .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloride ions are influenced by their interactions with other ions and molecules in a solution. In concrete, for example, the diffusion behavior of chloride ions is complex due to ionic interactions, the formation of an electrical double layer on solid surfaces, and chemical binding. These factors can interfere with the transport of chloride ions, making their behavior more complicated than what is described by Fick's law of diffusion .

In biological systems, chloride ions can control cellular processes such as the G1/S cell-cycle checkpoint. In human gastric cancer cells, changes in intracellular chloride concentration can regulate the expression of p21, a cyclin-dependent kinase inhibitor, through a p53-independent pathway, affecting cell growth and cell-cycle progression .

科学研究应用

在水中的检测

氯化物离子(Cl−)是环境中常见的阴离子,具有重要的生理功能和工业用途。监测水中的Cl−含量至关重要,因为它可能对生态环境、人类健康和工业生产造成潜在危害。各种检测方法包括容量法、分光光度法、电化学法、离子色谱法、基于纸的微流控技术、荧光分子探针和流动注射。目标是为Cl− (Wu et al., 2021)开发更简单、更快速、更环保、更强抗干扰的检测技术。

对生态系统的影响

氯化物(Cl−)被用作计算森林生态系统中水和其他离子通量的保守示踪剂。然而,在经过生态系统时的保守性在不同研究中有所不同,有些研究显示净滞留,而其他研究显示净释放,表明存在内部来源或内部池的减少。Cl−的行为可能会根据Cl−沉积水平而变化,较高沉积地点显示更保守的行为 (Svensson et al., 2012)。

医学和生物领域中的氯化物

危重病患中的氯化物

氯化物是细胞外液中的主要阴离子,也是血浆渗透压的主要贡献者。危重病房患者中异常的氯化物水平很常见,通常是由于液体治疗引起的。了解氯化物在危重护理中的作用、通道以及对酸碱平衡和器官生理的影响至关重要 (Yunos et al., 2010)。

氯化物与细胞功能

氯化物离子在维持正常细胞功能方面发挥着至关重要的作用,如细胞增殖、兴奋性调节、免疫应答和体积调节。准确检测氯化物离子对于平衡体内其浓度至关重要,对各种细胞活动具有重要意义 (Yue et al., 2021)。

工业和环境过程中的氯化物

对高级氧化过程的影响

氯化物离子显著影响高级氧化过程中有机化合物的氧化速率,如UV/过硫酸盐(PS)和UV/H2O2。了解其对这些过程的影响对于环境和水处理应用至关重要 (Zhang et al., 2018)。

腐蚀控制

氯化物离子在金属腐蚀过程中的作用,特别是在钢筋混凝土结构中,已有大量文献记录。使用电化学氯化物去除和缓蚀剂等技术用于腐蚀控制和预防,突显了了解氯化物对材料降解的影响的重要性 (Qiao et al., 2013)。

安全和危害

未来方向

Chloride ions from seawater are being eyed as a possible lithium replacement in batteries of the future . The spectrophotometry method is more sensitive and faster than the volumetric method and has a higher accuracy for the low-concentration chloride test, but the use of the mercury reagent is harmful to the environment .

属性

IUPAC Name |

chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH/h1H/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZGXHMUGYJMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

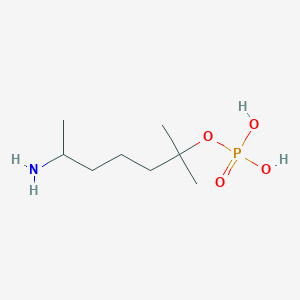

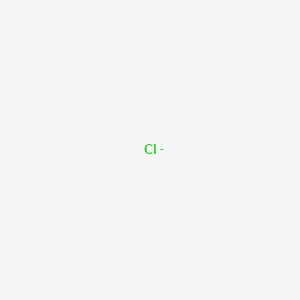

Canonical SMILES |

[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043969 | |

| Record name | Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Chloride ion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.3 mg/mL at 25 °C | |

| Record name | Chloride ion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Chloride ion | |

CAS RN |

16887-00-6 | |

| Record name | Chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16887-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloride ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14547 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q32ZN48698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloride ion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101 °C | |

| Record name | Chloride ion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。